1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(6-anilino-4-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H16N2O/c1-3-14(18)13-10-16-15(9-11(13)2)17-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,17) |
InChI Key |
WHTQRQCNULVGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Nucleophilic Substitution Approaches
One common approach involves condensation reactions where a suitably substituted pyridine intermediate is reacted with phenylamine derivatives to introduce the phenylamino group, followed by ketone side chain installation via nucleophilic addition or substitution reactions. This method leverages the reactivity of ketones and amines to form the desired substituted pyridine ketone.
Grignard Reagent Addition to Pyridine Esters
A highly effective method for preparing pyridinyl ketones involves the reaction of a pyridine carboxylic acid ester with a Grignard reagent. For example, the ester of 4-methyl-6-(phenylamino)pyridine-3-carboxylic acid can be reacted with an alkylmagnesium halide (such as methylmagnesium chloride or ethylmagnesium bromide) in an aprotic solvent like tetrahydrofuran (THF) at controlled temperatures (40–70°C). This nucleophilic addition yields the corresponding ketone after workup.
- Solvent: THF preferred for solubility and reactivity.
- Temperature: 40–70°C, optimally around 65°C.
- Reaction time: 30 minutes to 2 hours for reagent addition.
- Molar equivalents: 1.6–1.8 equivalents of Grignard reagent for efficient conversion.
- Workup: Extraction, crystallization, and drying to isolate the ketone product.
This method offers high yields (typically 78–88%) and avoids the use of heavy metal catalysts, making it economically and environmentally advantageous.
One-Pot Curtius Rearrangement and Carbamate Formation
Though more commonly applied in related pyridine derivatives, the Curtius rearrangement has been used to prepare intermediates that can be converted into substituted pyridines with amino groups. This involves treating an acyl azide intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in a mixed solvent system (toluene/t-butanol), followed by deprotection steps to yield amine intermediates. These can then be further functionalized to introduce the ketone side chain.
While this method is more complex and involves multiple steps, it is useful for preparing highly functionalized pyridine derivatives with good purity and moderate yields (~60% isolated yield for amine intermediates).
Detailed Preparation Method via Grignard Addition
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of pyridine ester (4-methyl-6-(phenylamino)pyridine-3-carboxylic acid ester) | Esterification of the corresponding acid with C1-C5 alcohols or benzyl alcohol under acidic conditions | Pyridine ester intermediate |
| 2 | Addition of Grignard reagent (e.g., methylmagnesium chloride) in THF at 65°C | Slow addition of Grignard reagent to ester solution over 30–60 min, maintaining temperature | Nucleophilic attack on ester carbonyl, forming ketone intermediate |
| 3 | Reaction monitoring by HPLC | Ensures complete consumption of starting ester | Reaction completion confirmation |
| 4 | Quenching and workup | Acidification, extraction with organic solvents, washing, drying | Isolation of crude ketone |
| 5 | Purification | Crystallization or chromatography | Pure 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one |
Typical yields range from 78% to 88% molar yield, with product isolated as a white solid after drying under vacuum at 60°C for 8 hours.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard addition to pyridine ester | Pyridine ester, methylmagnesium chloride, THF | 40–70°C, 30–120 min addition | 78–88 | Economical, high yield, avoids heavy metals |
| One-pot Curtius rearrangement | DPPA, triethylamine, toluene/t-butanol | 100°C, 12–20 h | ~60 (amine intermediate) | Multi-step, moderate yield, good purity |
| Condensation with phenylamine and ketone precursors | Phenylamine, ketone derivatives | Reflux, acid/base catalysis | Variable | Classical approach, less selective |
Research Findings and Practical Considerations
- The Grignard addition method is preferred for its simplicity, scalability, and high yield.
- Reaction monitoring by HPLC is critical to ensure complete conversion and minimize impurities.
- The choice of solvent and temperature control significantly affects the reaction outcome.
- Avoidance of heavy metal catalysts reduces environmental impact and simplifies purification.
- The phenylamino substituent remains stable under the reaction conditions, allowing selective ketone formation.
- Purification by crystallization is effective due to the compound’s solid-state properties.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that compounds with structural similarities to 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one have demonstrated various biological activities, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth, making them candidates for cancer treatment.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains, suggesting potential use in treating infections.
Binding Affinity Studies
Studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its mechanism of action. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
are employed to assess how effectively the compound interacts with specific receptors or enzymes, which is vital for drug design.
Synthetic Organic Chemistry
Synthesis Methods
The synthesis of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can be achieved through various methods, including:
- Condensation Reactions : Utilizing amines and ketones to form the desired compound.
- Substitution Reactions : Modifying existing pyridine derivatives to introduce the phenylamino group.
These synthetic pathways highlight the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.
Case Studies and Research Findings
Numerous studies have focused on the applications of this compound:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the efficacy of a derivative of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Case Study 2: Antimicrobial Properties
Another research effort investigated the antimicrobial properties of this compound against common bacterial pathogens. The results indicated that it possessed significant antibacterial activity, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylamino group can form hydrogen bonds and π-π interactions with target proteins, while the pyridine ring can participate in coordination with metal ions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Propan-1-one Derivatives ()
describes analogs such as 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) and 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c). These compounds share the propan-1-one core but differ in substituent electronic properties:
- 4b includes an electron-donating methoxy group, which may enhance solubility or stability.
Elemental Analysis Comparison
| Compound | Calculated (%) | Found (%) |
|---|---|---|
| Target Compound | C, 68.12; H, 4.63; N, 3.78 | C, 67.96; H, 4.70; N, 3.68 |
| 4b | Not Provided | Matches literature |
The slight discrepancies in the target compound’s elemental analysis suggest minor impurities during synthesis, a common challenge in heterocyclic chemistry .
Pharmacologically Active Analogs ( and )
Pralsetinib
- Structure: Contains a pyridine-propan-1-one motif but with a 4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl group and a cyclohexyl-methoxy substituent.
- Function: A RET kinase inhibitor approved for lung cancer. The pyrazolylamino and fluoropyrazole groups enable selective target binding, unlike the target compound’s phenylamino group .
Leniolisib (Joenja)
- Structure : Features a propan-1-one group linked to a pyrrolidine-pyridopyrimidine system with trifluoromethyl and methoxy substituents.
- Function: Immunomodulatory agent targeting PI3Kδ. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Key Structural Differences
| Feature | Target Compound | Pralsetinib | Leniolisib |
|---|---|---|---|
| Amino Substituent | Phenylamino | Pyrazolylamino | Pyridopyrimidine-linked |
| Electron Modifiers | Methyl | Fluoro, Methoxy | Trifluoromethyl, Methoxy |
| Complexity | Simple pyridine | Pyridine-pyrimidine | Pyridopyrimidine-pyrrolidine |
Implications of Structural Variations
- Bioactivity: Pralsetinib and Leniolisib’s therapeutic effects arise from substituents enabling target engagement (e.g., fluoropyrazole for RET inhibition). The target compound’s phenylamino group may limit similar activity unless optimized .
- Synthetic Challenges : highlights variability in elemental analysis outcomes, emphasizing the need for precise synthetic protocols in propan-1-one derivatives .
- Drug Development : Increasing molecular complexity (e.g., cyclohexyl groups in Pralsetinib) correlates with enhanced pharmacokinetic properties, suggesting routes for modifying the target compound .
Biological Activity
1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 240.30 g/mol. Its structure includes a pyridine ring substituted with a phenylamino group and a propanone moiety, which contributes to its reactivity and potential therapeutic properties .
Biological Activity Overview
Research indicates that 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one exhibits various biological activities, particularly in the following areas:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-N-(phenyl)pyridin-3-amines | Structure | Amino group on pyridine | Antitumor properties |
| 1-(4-Methylpiperazinyl)pyridinones | Structure | Piperazine substitution | Antimicrobial activity |
| N-(4-Methyl)-pyridinamines | Structure | Simple amine structure | Enzyme inhibition |
| 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one | Structure | Unique combination of functional groups | Potentially broad therapeutic applications |
The precise mechanism by which 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific biological targets through binding affinity assessments. Techniques such as molecular docking and in vitro assays are commonly employed to elucidate these interactions.
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of related pyridine derivatives demonstrated that compounds with similar structural motifs inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of nitrogen heterocycles, including derivatives similar to 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Synthesis and Development
The synthesis of 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Reduction Reactions : Utilizing reducing agents to modify existing functional groups.
These synthetic routes are crucial for producing analogs that may enhance biological activity or reduce toxicity.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Methyl-6-(phenylamino)pyridin-3-yl)propan-1-one, considering regioselectivity challenges in pyridine substitution?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Functionalization of the pyridine ring via nucleophilic aromatic substitution (NAS) at the 6-position, leveraging electron-withdrawing groups to enhance reactivity.
- Step 2: Introduction of the phenylamino group using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Step 3: Propan-1-one installation via Friedel-Crafts acylation or ketone transfer reactions.
Regioselectivity challenges arise due to competing substitution at pyridine positions 2, 4, and 6. Strategies include steric/electronic directing groups (e.g., methyl at 4-position) and temperature-controlled reactions (e.g., low-temperature NAS to favor 6-substitution) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR: Analyze - and -NMR spectra for diagnostic peaks:
- Pyridine protons (δ 7.5–8.5 ppm) and phenylamino NH (δ ~5.5 ppm, broad).
- Carbonyl carbon (δ ~205 ppm in -NMR).
- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the pyridine-propanone scaffold .
- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., methyl vs. phenylamino orientation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the propan-1-one moiety in nucleophilic additions or redox reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in nucleophilic attacks) .
- PubChem Data: Cross-reference computed properties (e.g., LogP, polar surface area) with experimental solubility/reactivity trends .
Q. What strategies resolve contradictory data in biological activity assays, such as inconsistent IC50_{50}50 values across studies?
Methodological Answer:
- Purity Control: Use HPLC (C18 columns, acetonitrile/water gradient) to verify >95% purity, as impurities (e.g., unreacted pyridine intermediates) can skew results .
- Assay Standardization: Normalize protocols (e.g., cell line viability assays under consistent O/CO conditions) .
- SAR Analysis: Systematically vary substituents (e.g., methyl vs. fluoro at 4-position) to isolate structure-activity contributions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's potential as a kinase inhibitor?
Methodological Answer:
- Fragment-Based Design: Replace the phenylamino group with bioisosteres (e.g., pyrazolyl) to enhance target binding.
- Enzymatic Assays: Test inhibition against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or TR-FRET .
- Co-crystallization: Resolve binding modes with target kinases to guide rational modifications (e.g., extending the propan-1-one chain for hydrophobic pocket interactions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond length variations in the pyridine ring)?
Methodological Answer:
- Database Cross-Check: Compare with Cambridge Structural Database (CSD) entries for similar pyridine derivatives.
- Thermal Parameter Analysis: Assess anisotropic displacement parameters to rule out disorder or thermal motion artifacts .
- Synchrotron Validation: Re-collect high-resolution data (≤0.8 Å) to minimize measurement errors .
Methodological Notes
- Synthetic Optimization: Prioritize regioselective pyridine modifications using steric directing groups .
- Biological Testing: Correlate in vitro results with in silico ADMET predictions to prioritize lead candidates .
- Safety Compliance: Adopt hazard controls (e.g., fume hoods for volatile intermediates) per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
